molecular formula C8H13N3O B2472781 N2-(2-Methoxyethyl)pyridine-2,5-diamine CAS No. 926197-50-4

N2-(2-Methoxyethyl)pyridine-2,5-diamine

Cat. No.: B2472781
CAS No.: 926197-50-4
M. Wt: 167.212
InChI Key: PZIXLLPFBDCRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-(2-Methoxyethyl)pyridine-2,5-diamine is an organic compound with the molecular formula C8H13N3O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Scientific Research Applications

N2-(2-Methoxyethyl)pyridine-2,5-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-Methoxyethyl)pyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N2-(2-Methoxyethyl)pyridine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N2-(2-Methoxyethyl)pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,5-Diaminopyridine: A precursor in the synthesis of N2-(2-Methoxyethyl)pyridine-2,5-diamine.

    N2-(2-Hydroxyethyl)pyridine-2,5-diamine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.

    N2-(2-Ethoxyethyl)pyridine-2,5-diamine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.

Uniqueness

This compound is unique due to its specific functional group, which can impart different chemical and biological properties compared to its analogs. The methoxyethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-N-(2-methoxyethyl)pyridine-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5,9H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZIXLLPFBDCRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC=C(C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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